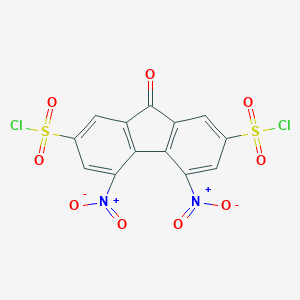
3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, involves a three-step process starting from 1,3-bis(trifluoromethyl)benzene. The process includes bromination, carboxylation, and chlorination, achieving a total yield of 61.7%. This method is characterized by its economic value and simplicity (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is characterized by the presence of fluorine atoms, which significantly influence its reactivity and properties. The trifluoromethyl group, in particular, contributes to the compound's unique electronic characteristics, enhancing its reactivity in various chemical contexts.
Chemical Reactions and Properties
3-Fluoro-5-(trifluoromethyl)benzoyl chloride undergoes a range of chemical reactions, leveraging its reactive functional groups. For example, it participates in [3 + 2] cycloaddition reactions, providing a direct strategy for incorporating fluorine atoms and fluoroalkyl groups into pyrazole cores (Nan Zhang et al., 2023). Additionally, its reactivity is explored in the synthesis of various fluorinated heterocyclic compounds, highlighting its versatility in organic synthesis (S. Buscemi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, similar to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. These compounds have shown moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).
Synthesis of Nucleosides and Nucleotides : The compound is involved in the synthesis of specific nucleosides, which are important for pharmaceutical applications (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).
Drug Intermediates : It serves as an intermediate in drug synthesis, showcasing its importance in pharmaceutical chemistry (Zhou, 2006).
Trifluoromethylation Reactions : Utilized in trifluoromethylation reactions of inorganic and organic acid chlorides, indicating its role in introducing trifluoromethyl groups in various compounds (Dukat & Naumann, 1985).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues : This compound is used in the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues, starting from fluoro acetonitrile and benzoyl chloride, highlighting its role in creating novel compounds (Bel Abed, Mammoliti, Lommen, & Herdewijn, 2013).
Synthesis of α-Trifluoromethyl α-Amino Acids : It's instrumental in synthesizing α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Synthesis of Benzoxazole Derivatives : Used in the synthesis of benzoxazole derivatives, demonstrating its versatility in organic synthesis (Vosooghi, Arshadi, Saeedi, Mahdavi, Jafapour, Shafiee, & Foroumadi, 2014).
Polymer Chemistry Applications : Applied in polymer chemistry, specifically in post-polymerization reactions of Diels-Alder polyphenylenes (Fujimoto, Sorte, Bell, Poirier, Park, Maurya, Lee, & Kim, 2018).
Palladium-Catalyzed Trifluoromethylation : It is relevant in the palladium-catalyzed trifluoromethylation of aryl chlorides, showing its role in modifying aromatic compounds for various applications (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).
Safety And Hazards
“3-Fluoro-5-(trifluoromethyl)benzoyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 74 °C (closed cup) . The compound should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-1-5(8(11,12)13)3-6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKSLBTFLVNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333987 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |
CAS RN |
171243-30-4 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)




![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)






